BenchChemオンラインストアへようこそ!

6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine

Chemical probe Kinase inhibitor GPCR ligand

This compound is a novelty-enriched member of the imidazo[1,2-a]pyridine class, featuring a 6-chloro substituent and a unique 3-methylene-linked 2-methoxyphenylpiperazine appendage. It is exclusively offered as a research-grade chemical with no published pharmacological data, making it suitable for unbiased phenotypic screening campaigns, regioisomer-matched control studies, or hit-triage exercises evaluating the influence of the 3-substitution pattern on ADMET and target promiscuity. Procurement is justified for laboratories equipped to generate primary binding and selectivity data. All orders include a Certificate of Analysis confirming identity (NMR, MS) and purity (≥95% HPLC).

Molecular Formula C19H21ClN4O
Molecular Weight 356.8 g/mol
CAS No. 882747-95-7
Cat. No. B3038649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine
CAS882747-95-7
Molecular FormulaC19H21ClN4O
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CC3=CN=C4N3C=C(C=C4)Cl
InChIInChI=1S/C19H21ClN4O/c1-25-18-5-3-2-4-17(18)23-10-8-22(9-11-23)14-16-12-21-19-7-6-15(20)13-24(16)19/h2-7,12-13H,8-11,14H2,1H3
InChIKeySNESTILGDDHYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine (882747-95-7) – Supply Overview and Research Profile


6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine (CAS 882747-95-7) is a small-molecule heterocyclic compound of the imidazo[1,2-a]pyridine class, characterized by a 6-chloro substituent on the pyridine ring and a 4-(2-methoxyphenyl)piperazin-1-ylmethyl group at the 3-position. It is currently offered exclusively as a research-grade chemical by commercial vendors and is not associated with any published patent, peer-reviewed pharmacological study, or curated bioactivity database entry within publicly indexed sources. Its structural novelty lies in the combination of the 3-methylene-linked 2-methoxyphenylpiperazine appendage with a 6-chloroimidazo[1,2-a]pyridine core, but no quantitative biological annotation yet links this scaffold to a specific target or pathway.

Why Generic Substitution Is Not Supported for 6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine in Scientific Procurement


Within the imidazo[1,2-a]pyridine chemotype, small structural changes—such as the position of the piperazine linker (C-2 vs. C-3), the nature of the aryl substituent on the piperazine ring, or the halogen pattern on the pyridine core—are known to profoundly alter target selectivity and potency in kinase, GPCR, and other target classes. [1] Because no head-to-head comparator data exist for the target compound against its closest analogs (e.g., 6-chloro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}imidazo[1,2-a]pyridine or 6-chloro-3-(4-phenylpiperazin-1-ylmethyl)imidazo[1,2-a]pyridine), any substitution is completely unvalidated. Procurement decisions therefore cannot be made on the basis of pharmacological equivalence or interchangeability.

Quantitative Differentiation Evidence for 6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine – Currently Absent from Public Data Sources


Lack of Any Direct Quantitative Comparator Data Obstructs Differentiation-Based Selection

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and major vendor technical libraries returned no study that measured a biological or physicochemical parameter for the target compound alongside a structurally defined comparator. The closest relevant chemical space is represented by patent WO2011002772A1, which describes imidazo[1,2-a]pyridine PBK inhibitors, and by BindingDB entry CHEMBL647825, which records an alpha-1A adrenergic binding affinity for a different 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl} scaffold. Neither dataset includes the 6-chloro-3-substituted derivative. The only publicly available piece of binding data for a close structural relative is from BindingDB Entry BDBM50175312, where 6-(4-chlorophenyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)imidazo[1,2-a]pyridine shows a Ki of 401 nM at 5-HT1A. However, this compound differs in both the substituent at C-6 and the linker length, precluding any direct inference. [1][2]

Chemical probe Kinase inhibitor GPCR ligand

Class-Level SAR Precludes Extrapolation of Activity Even from Closely Related Imidazo[1,2-a]pyridines

Published SAR studies on imidazo[1,2-a]pyridine CDK2 inhibitors explicitly demonstrate that moving the piperazine substitution from the 2-position to the 3-position, or replacing the 4-fluorophenyl group with 2-methoxyphenyl, collapses potency by more than 100-fold in some series. In one study (Hamdouchi et al., 2003), the 6-chloro-2-(4-phenylpiperazin-1-ylmethyl)imidazo[1,2-a]pyridine scaffold exhibited low-nanomolar CDK2 inhibition, whereas the 3-regioisomer was essentially inactive (IC50 > 10 µM). The target compound, being a 3-substituted 6-chloro derivative with a 2-methoxyphenyl piperazine, cannot be assumed to retain kinase or GPCR activity observed in the 2-substituted series. [1]

Structure-activity relationship Chemotype selectivity Scaffold hopping

Physicochemical and Supply-Chain Differentiation Is Constrained to Vendor-Reported Purity

The only quantitative parameter consistently provided across commercial sources is chromatographic purity (typically ≥95% by HPLC). No vendor reports comparative physicochemical data (logP, solubility, melting point) against close analogs, and no certificate of analysis is publicly archived for independent verification. The compound’s molecular weight (356.85 g/mol) and formula (C19H21ClN4O) are identical to several other imidazo[1,2-a]pyridine regioisomers, increasing the risk of misidentification if not confirmed by orthogonal analytical methods such as NMR or HRMS.

Chemical purity Quality control Procurement specification

Prudent Research Applications for 6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine in the Absence of Selective Evidence


Broad-Spectrum Chemical Screening in Phenotypic Assays

The compound may serve as a novelty-enriched member of a diverse imidazo[1,2-a]pyridine library used in unbiased phenotypic or high-content screening campaigns. Its procurement is justified only when the assay design does not depend on a predetermined target engagement profile and when the 3-substitution pattern is explicitly sought to complement a 2-substituted analog set. [1]

Negative Control or Regioisomer Control Probe

Given class-level evidence that 3-substituted imidazo[1,2-a]pyridines lose activity observed in 2-substituted counterparts, the compound may be used as a regioisomer-matched inactive or low-activity control in mechanistic studies involving CDK2, PI3K, or GPCR targets. However, its empirical inactivity must first be confirmed in the user’s own assay before it can serve as a valid negative control. [1]

Medicinal Chemistry Hit-Triage and Scaffold-Hopping Evaluation

The compound’s unexplored biological space makes it a candidate for hit-triage exercises aimed at evaluating the influence of the 3-methylene-2-methoxyphenylpiperazine motif on ADMET or target promiscuity relative to better-characterized imidazo[1,2-a]pyridine series. Procurement is only recommended for laboratories equipped to generate primary data (binding, selectivity, solubility) that would eventually enable differentiation from existing analogs. [2]

Analytical Reference Standard for Method Development

The compound, when accompanied by a vendor Certificate of Analysis confirming identity (NMR, MS) and purity (≥95% HPLC), may be used as an analytical reference standard for LC–MS or HPLC method development within imidazo[1,2-a]pyridine chemical space. Users should independently verify the certificate data as no published orthogonal characterization exists. [1]

Quote Request

Request a Quote for 6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.